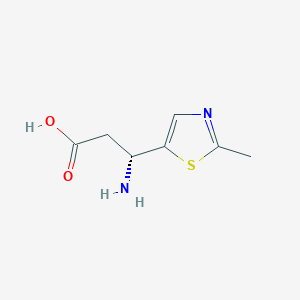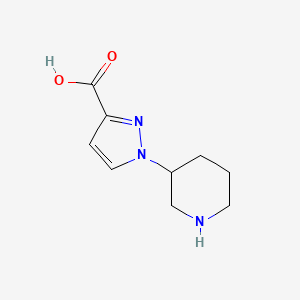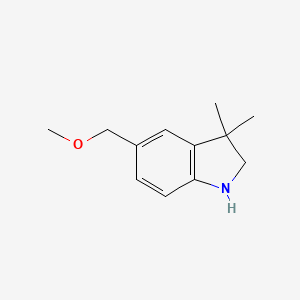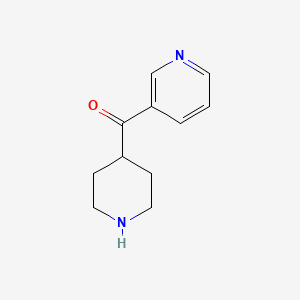
(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the condensation of a thioamide with an α-halo ketone to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The resulting thiazole intermediate is then subjected to further reactions to introduce the amino acid side chain.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The amino acid side chain allows the compound to be incorporated into peptides and proteins, influencing their structure and activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: Another amino acid derivative with a different heterocyclic ring.
3-Aminopyrazole: Features a pyrazole ring instead of a thiazole ring.
1,2,3-Triazole derivatives: Known for their versatile applications in medicinal chemistry.
Uniqueness
(3R)-3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2S/c1-4-9-3-6(12-4)5(8)2-7(10)11/h3,5H,2,8H2,1H3,(H,10,11)/t5-/m1/s1 |
InChI Key |
VISDBLPAEIOFBG-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=NC=C(S1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=NC=C(S1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B13288488.png)
![(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13288504.png)


![2,2-Dioxo-2lambda6-thia-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13288515.png)
![N-[2-(Cyclopentylamino)ethyl]cyclopropanecarboxamide](/img/structure/B13288528.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one hydrochloride](/img/structure/B13288531.png)
![2-[(3,4-Dimethylcyclohexyl)amino]propane-1,3-diol](/img/structure/B13288533.png)




![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B13288561.png)

